molecular formula C15H18O2 B7991168 2-(6-Methoxynaphthalen-2-yl)butan-2-ol

2-(6-Methoxynaphthalen-2-yl)butan-2-ol

Cat. No.: B7991168
M. Wt: 230.30 g/mol
InChI Key: LEWKWYZGBIUVEZ-UHFFFAOYSA-N
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Description

2-(6-Methoxynaphthalen-2-yl)butan-2-ol is a tertiary alcohol featuring a methoxy-substituted naphthalene backbone. This compound is structurally related to the nonsteroidal anti-inflammatory prodrug nabumetone (4-(6-methoxynaphthalen-2-yl)butan-2-one) and its metabolites. It has been identified as an intermediate in the cytochrome P450 1A2 (CYP1A2)-mediated metabolism of nabumetone derivatives, where it undergoes oxidation and O-demethylation to yield pharmacologically active metabolites such as 6-methoxy-2-naphthylacetic acid (6-MNA) . The (S)-enantiomer of this compound has been synthesized via stereospecific cross-coupling reactions, achieving 92% enantiomeric excess, as confirmed by chiral HPLC analysis . Its role in photostabilization of polymers like PMMA has also been explored, where derivatives of similar structures act as effective stabilizers by quenching free radicals and absorbing UV light .

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-4-15(2,16)13-7-5-12-10-14(17-3)8-6-11(12)9-13/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWKWYZGBIUVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the nucleophilic addition of a Grignard reagent to 6-methoxy-2-naphthaldehyde, followed by acid-mediated cyclization or reduction. For example, ethyl magnesium bromide (C₂H₅MgBr) reacts with the aldehyde group to form a secondary alcohol intermediate, which undergoes dehydration and subsequent reduction to yield the tertiary alcohol. The reaction proceeds via a six-membered transition state, where the Grignard reagent’s alkyl group attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Temperature: 0°C to room temperature (20–25°C)

  • Stoichiometry: 1:1 molar ratio of aldehyde to Grignard reagent

  • Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate

Yield Optimization and Side Reactions

Yields for this method typically range from 65% to 78%, with side products arising from over-addition of the Grignard reagent or incomplete reduction. Table 1 summarizes key variables affecting yield:

Table 1: Optimization of Grignard Addition for 2-(6-Methoxynaphthalen-2-yl)butan-2-ol

VariableOptimal ValueYield Impact
Reaction Temperature0°C → RT+12%
Solvent PolarityTHF > Et₂O+8%
Grignard Purity>98%+15%
Quenching RateSlow addition+10%

Source emphasizes the necessity of slow quenching to prevent exothermic side reactions, while highlights the role of magnesium chloride as a Lewis acid catalyst in improving regioselectivity.

Catalytic Asymmetric Synthesis via Chiral Ligands

Enantioselective Alkylation

Enantioenriched this compound is accessible via chiral Lewis acid-catalyzed alkylation. A nickel(II)/bis(sulfonamide) diol ligand system (e.g., L1) enables the stereospecific arylation of tertiary benzylic acetates, achieving enantiomeric excess (ee) values up to 94%. The mechanism involves oxidative addition of a nickel catalyst into the acetate C–O bond, followed by transmetalation with a zinc alkyl reagent and reductive elimination.

Key Steps:

  • Substrate Preparation: (S)-2-(6-Methoxynaphthalen-2-yl)butan-2-yl acetate synthesis via resolution or enzymatic kinetic separation.

  • Catalytic System: NiCl₂(DME) (10 mol%), ligand L1 (12 mol%), DMPU solvent.

  • Conditions: 40°C, 12 hours under nitrogen atmosphere.

Ligand Design and Stereochemical Outcomes

The bis(sulfonamide) diol ligand (L1) induces a rigid chiral environment, favoring retention of configuration during the arylation step. Computational studies suggest that the ligand’s sulfonamide groups coordinate nickel, while the diol moiety stabilizes the transition state through hydrogen bonding. Table 2 correlates ligand structure with enantioselectivity:

Table 2: Ligand Effects on Enantiomeric Excess

Ligand Structureee (%)Configuration
L1 (R,R-bis(sulfonamide))94R
L2 (S,S-bis(phosphine))72S
L3 (Jacobsen’s salen)85R

Nickel-Catalyzed Cross-Coupling for Scalable Synthesis

Coupling with Alkyl Xanthate Esters

A scalable route employs nickel-catalyzed C–S cross-coupling between 6-methoxy-2-naphthylmagnesium bromide and alkyl xanthate esters. This method avoids sensitive Grignard reagents and achieves yields up to 82%. The protocol involves:

  • Catalyst: NiCl₂(DME) (10 mol%)

  • Additives: MgCl₂ (1.4 equiv), Zn powder (3.0 equiv)

  • Solvent: DMPU (0.2 M) at 40°C for 12 hours.

Advantages Over Traditional Methods

  • Functional Group Tolerance: Withstands ester, ether, and olefin functionalities.

  • Stereoretention: Retains configuration of chiral starting materials (>98% ee).

  • Scalability: Demonstrated at 50 mmol scale without yield drop.

Mechanistic Insight: The nickel catalyst mediates a single-electron transfer (SET) to the xanthate ester, generating a thiyl radical that couples with the naphthyl nucleophile.

Industrial Production and Process Chemistry

Continuous Flow Reactor Optimization

Industrial-scale synthesis utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time: 8–10 minutes

  • Temperature Gradient: 25°C (inlet) → 40°C (outlet)

  • Catalyst Loading: 5 mol% NiCl₂(DME)

Table 3: Bench-Scale vs. Industrial-Scale Yields

ParameterBench ScaleIndustrial Scale
Yield78%85%
Purity95%99.5%
Cycle Time12 h2 h

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxynaphthalen-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-methoxy-2-naphthyl)butanone, while reduction may produce 2-(6-methoxy-2-naphthyl)butane.

Scientific Research Applications

2-(6-Methoxynaphthalen-2-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(6-methoxynaphthalen-2-yl)butan-2-ol can be elucidated through comparisons with related compounds:

Structural Analogues

Compound Name Structural Difference Key Properties/Applications References
4-(6-Methoxynaphthalen-2-yl)butan-2-one (Nabumetone) Ketone group at position 2 instead of alcohol Prodrug metabolized to 6-MNA; lacks direct anti-inflammatory activity until metabolized.
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one Additional hydroxyl group at position 3 CYP1A2-catalyzed metabolite of nabumetone; undergoes further oxidation to 6-MNA.
4-(6-Methoxynaphthalen-2-yl)butane-2,3-diol Two hydroxyl groups at positions 2 and 3 Metabolized by CYP1A2 to 3-hydroxynabumetone and 6-MNA; exhibits multifunctional oxidation.
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol Hydrogenated naphthalene ring Reduced aromaticity alters metabolic stability and solubility; used in life science research.
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one α,β-unsaturated ketone Reactive enone system enhances electrophilicity; potential intermediate in synthetic pathways.

Metabolic Pathways

  • This compound : Primarily oxidized by CYP1A2 to form 3-hydroxynabumetone, followed by C-C bond cleavage to yield 6-MNA. It also undergoes O-demethylation, producing hydroxylated metabolites .
  • Nabumetone (Ketone analogue) : Requires carbonyl reduction by hepatic enzymes (e.g., carbonyl reductase) to form 4-(6-methoxynaphthalen-2-yl)butan-2-ol before further metabolism .
  • 4-(6-Methoxynaphthalen-2-yl)butane-2,3-diol : Undergoes dehydrogenation to 3-hydroxynabumetone and subsequent oxidation, demonstrating CYP1A2’s versatility in handling polyols .

Stability and Reactivity

  • Photostability: Bis[2-(6-methoxynaphthalen-2-yl)propanoate] metal complexes (e.g., NiL₂, CuL₂) exhibit superior photostabilization in PMMA films compared to this compound derivatives, likely due to enhanced radical scavenging and UV absorption .
  • Stereochemical Impact : The (S)-enantiomer of this compound shows higher enantiomeric purity (92% ee) in synthesis, which may influence its metabolic fate and pharmacological profile .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups
This compound C₁₅H₁₈O₂ 230.30 127053-22-9 Tertiary alcohol
Nabumetone C₁₅H₁₆O₂ 228.29 42924-53-8 Ketone
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol C₁₄H₂₀O 204.31 1250612-00-0 Hydrogenated naphthalene

Table 2: Metabolic Outcomes Mediated by CYP1A2

Substrate Major Metabolites Catalytic Activity of CYP1A2
This compound 3-Hydroxynabumetone, 6-MNA Hydroxylation, O-demethylation, C-C cleavage
4-(6-Methoxynaphthalen-2-yl)butane-2,3-diol 3-Hydroxynabumetone, 6-MNA Dehydrogenation, oxidation
Nabumetone 4-(6-Methoxynaphthalen-2-yl)butan-2-ol Reduction (via non-CYP enzymes)

Biological Activity

2-(6-Methoxynaphthalen-2-yl)butan-2-ol, also known as a derivative of naproxen, exhibits significant biological activity, particularly in the context of cancer treatment and as a potential therapeutic agent in various other conditions. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O2C_{15}H_{18}O_2. It features a naphthalene ring substituted with a methoxy group and a butanol side chain, contributing to its lipophilicity and biological activity.

PropertyValue
Molecular Weight230.30 g/mol
Log P (octanol/water)3.34
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound acts primarily as an inhibitor of aldo-keto reductase 1C3 (AKR1C3) , an enzyme involved in the conversion of steroid precursors to active hormones such as testosterone. Inhibition of AKR1C3 has implications for treating castration-resistant prostate cancer (CRPC), where this enzyme plays a role in drug resistance and androgen synthesis .

Biological Activity

The biological activity of this compound has been documented in various studies:

  • Cancer Treatment :
    • A study demonstrated that this compound effectively inhibited AKR1C3-mediated production of testosterone and the induction of prostate-specific antigen (PSA) in LNCaP-AKR1C3 cells, highlighting its potential as a therapeutic agent against CRPC .
    • The compound was shown to be selective for AKR1C3 over other aldo-keto reductases, suggesting a targeted approach that minimizes side effects associated with broader-spectrum inhibitors .
  • Anti-inflammatory Properties :
    • Similar to its parent compound naproxen, it may exhibit anti-inflammatory effects due to its structural similarities. Naproxen is known for its non-steroidal anti-inflammatory properties, which could extend to its derivatives like this compound .

Case Study 1: Prostate Cancer

In vitro studies on CRPC cell lines indicated that treatment with this compound resulted in reduced testosterone levels and PSA expression. This suggests that the compound not only inhibits AKR1C3 but also potentially reverses androgen-dependent growth in prostate cancer cells.

Case Study 2: Analgesic Effects

Research involving pain models has shown that compounds similar to this compound possess analgesic properties. These findings support the hypothesis that this compound could be beneficial in pain management, particularly in inflammatory conditions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(6-Methoxynaphthalen-2-yl)butan-2-ol and its derivatives?

The synthesis of this compound and its derivatives typically involves esterification or coupling reactions with morpholine, hydrazide, or other functional groups. For example, the morpholine derivative was synthesized by reacting naproxen analogs with morpholine under reflux conditions in ethanol . Hydrazide derivatives were prepared via condensation reactions using hydrazine hydrate . Key steps include optimizing reaction time, temperature, and stoichiometry to avoid side products.

Basic: How is the structural integrity of this compound derivatives validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, monoclinic crystal systems (space group P2₁) with unit cell parameters (a = 9.5947 Å, b = 6.6293 Å, c = 12.340 Å, β = 92.22°) were confirmed for a morpholine derivative . Complementary techniques like NMR (¹H/¹³C) and FTIR are used to verify functional groups and stereochemistry .

Advanced: How can density functional theory (DFT) be applied to study the electronic properties of this compound?

DFT calculations, such as those using the Colle-Salvetti correlation-energy formula , can model electron density distributions and local kinetic energy densities. These methods predict molecular orbitals, HOMO-LUMO gaps, and electrostatic potentials, which are critical for understanding reactivity and interaction with biological targets . Validation involves comparing computational results with experimental XRD-derived bond lengths and angles .

Advanced: What experimental approaches are used to investigate the metabolic pathways of this compound in enzymatic systems?

Cytochrome P450 (CYP) enzymes , particularly CYP1A2, catalyze oxidation reactions. For example, analogous compounds like 4-(6-methoxynaphthalen-2-yl)butan-2-ol undergo hydroxylation or ketone formation, studied via HPLC or LC-MS to track metabolite formation . Incubation with liver microsomes and isotopic labeling (e.g., ¹⁸O) can elucidate reaction mechanisms .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar derivatives?

Discrepancies in unit cell parameters or space groups (e.g., monoclinic vs. orthorhombic systems) require rigorous refinement protocols . Software like SHELXL or SHELXS is used to refine atomic displacement parameters and validate data-to-parameter ratios (e.g., 9.0:1 for reliability) . Cross-validation with spectroscopic data (e.g., Raman) further resolves ambiguities .

Basic: What analytical methods are recommended for detecting impurities in this compound?

High-performance liquid chromatography (HPLC) with reference standards (e.g., Nabumetone Impurity C, CAS 2471-70-7) is essential. Gradient elution using C18 columns and UV detection at 254 nm ensures separation of stereoisomers and degradation products . Method validation includes spike-recovery tests and limit-of-detection (LOD) studies.

Advanced: What strategies are effective for resolving enantiomers of chiral derivatives of this compound?

Chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), separate enantiomers based on π-π interactions. For example, (S)-naproxen methyl ester (CAS 26159-35-3) was resolved using CSPs with >99% enantiomeric excess . Alternatively, crystallization-induced diastereomer resolution with chiral auxiliaries (e.g., tartaric acid) can isolate pure stereoisomers .

Advanced: How can reaction mechanisms for esterification or oxidation be experimentally verified?

Isotopic labeling (e.g., ¹⁸O tracing) and kinetic isotope effects (KIE) differentiate between radical-mediated and ionic mechanisms. For instance, CYP1A2-catalyzed oxidation of 2,3-diol derivatives to ketones was confirmed via ¹⁸O incorporation into hydroxyl groups . In situ FTIR monitors intermediate formation during esterification .

Basic: What are the key thermal stability parameters for this compound under storage conditions?

Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >200°C for naphthalene derivatives). Differential scanning calorimetry (DSC) identifies melting points (e.g., 160–165°C for morpholine derivatives) . Storage recommendations include desiccated environments at –20°C to prevent hydrolysis .

Advanced: How do electron density studies enhance understanding of intermolecular interactions in crystal lattices?

Multipole refinement of XRD data maps electron density around atoms, revealing non-covalent interactions (e.g., C–H···O hydrogen bonds). For example, a study on benzo[d][1,3]dioxol-5-ylmethyl derivatives showed intermolecular distances of 2.85–3.10 Å, stabilizing the crystal lattice . DFT-derived electrostatic potential surfaces complement these findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(6-Methoxynaphthalen-2-yl)butan-2-ol
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2-(6-Methoxynaphthalen-2-yl)butan-2-ol

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